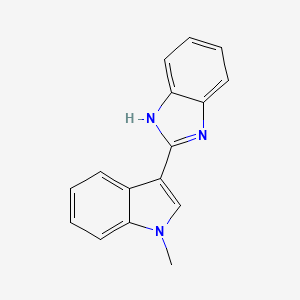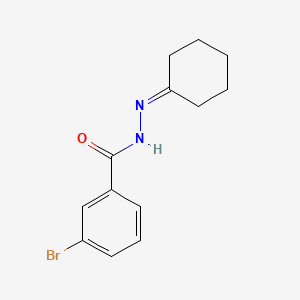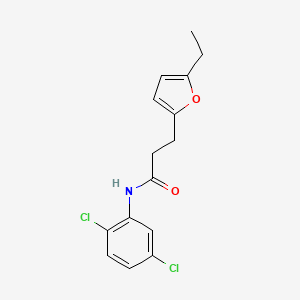![molecular formula C16H11ClN2O3S B5882718 O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known for its unique properties that make it suitable for use in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate is not fully understood. However, studies have shown that the compound can interact with cellular proteins and enzymes, leading to the inhibition of their activity. It is believed that this inhibition is responsible for the compound's anti-cancer and antimicrobial activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell growth and proliferation. In bacterial and fungal cells, the compound has been shown to disrupt the cell membrane and inhibit cell growth and replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate in lab experiments is its potent activity against cancer cells and pathogens. This makes it a valuable tool for studying the mechanisms of cancer and infectious diseases. However, one limitation of using this compound is its potential toxicity to healthy cells. Careful dosing and monitoring are required to ensure that the compound does not cause harm to non-cancerous or non-pathogenic cells.
Orientations Futures
There are several future directions for the research and development of O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate. One area of research is the optimization of the compound's anti-cancer and antimicrobial activity. This could involve the development of new derivatives or modifications to the existing compound to enhance its potency and selectivity.
Another area of research is the development of new applications for the compound. For example, the compound could be used as a tool for studying the mechanisms of other diseases, such as neurodegenerative disorders or autoimmune diseases. Additionally, the compound could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
This compound is a promising compound with a wide range of potential applications in scientific research. Its potent anti-cancer and antimicrobial activity make it a valuable tool for studying the mechanisms of disease and developing new treatments. However, careful dosing and monitoring are required to ensure that the compound does not cause harm to healthy cells. With continued research and development, this compound has the potential to make a significant impact on the field of medicine.
Méthodes De Synthèse
The synthesis of O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The dithiocarbazate is then reacted with benzyl chloroformate and triethylamine to produce the desired compound. The synthesis method is relatively straightforward and has been optimized for high yields and purity.
Applications De Recherche Scientifique
O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate has a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It is believed that this activity is due to the compound's ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Another potential application of this compound is in the field of infectious diseases. Studies have shown that this compound has antibacterial and antifungal activity against a variety of pathogens, including Staphylococcus aureus and Candida albicans. It is believed that this activity is due to the compound's ability to disrupt the cell membrane of these pathogens, leading to their death.
Propriétés
IUPAC Name |
benzyl [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanylformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-13-9-5-4-8-12(13)14-18-19-15(22-14)23-16(20)21-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYQQFUVAWBHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
![9,10-dimethoxy-4-oxo-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B5882655.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)


![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
